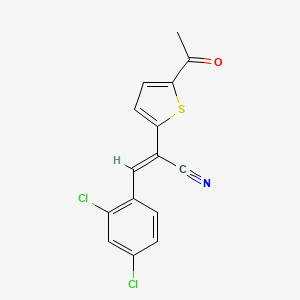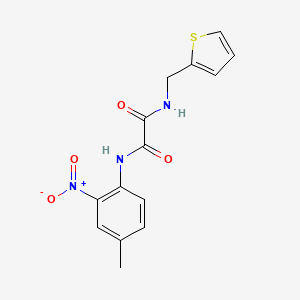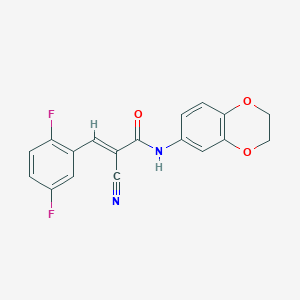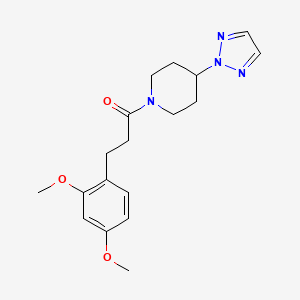
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one, commonly known as TAK-659, is a small molecule inhibitor that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research on derivatives of 1,2,4-triazole and piperidine, which are structurally related to the specified compound, shows significant antimicrobial and antifungal activities. For instance, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored, revealing that some synthesized compounds possess good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, the antimicrobial properties of various piperidine-based derivatives have been identified, suggesting their potential in developing new antimicrobial agents (Al-Wahaibi et al., 2021).
Anti-Arrhythmic Activity
Compounds featuring piperidine and triazole moieties have been studied for their anti-arrhythmic properties. The synthesis and evaluation of piperidine-based derivatives for anti-arrhythmic activity highlight the potential of these compounds in treating arrhythmias (Abdel‐Aziz et al., 2009).
Synthesis Methodologies
The synthesis of 1,2,3-triazole derivatives and their evaluation for various biological activities is a significant area of research. Techniques such as copper-catalyzed azide alkyne cycloaddition (click chemistry) have been employed to synthesize triazole derivatives with potential antifungal activities against Candida strains, showcasing the versatility of these compounds in drug discovery (Lima-Neto et al., 2012). Additionally, the synthesis and characterisation of ruthenium complexes containing pendent catechol and triazole rings indicate the potential for these compounds in catalysis and material science applications (O'Brien et al., 2004).
Anticancer and Wound-Healing Potential
Derivatives of the specified compound have been explored for their anticancer and wound-healing effects. For instance, novel derivatives were synthesized and shown to possess significant wound-healing activity, suggesting their utility in medical applications (Vinaya et al., 2009). Moreover, certain derivatives have demonstrated anti-bone cancer activity and potential binding mechanisms with cancer-related proteins, highlighting their therapeutic potential (Lv et al., 2019).
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-16-5-3-14(17(13-16)25-2)4-6-18(23)21-11-7-15(8-12-21)22-19-9-10-20-22/h3,5,9-10,13,15H,4,6-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZJUKDROQVKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC(CC2)N3N=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

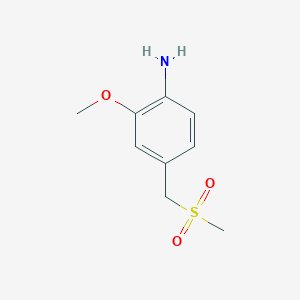

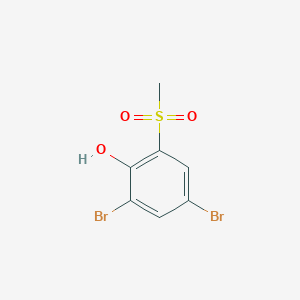

![1-(4-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2450442.png)

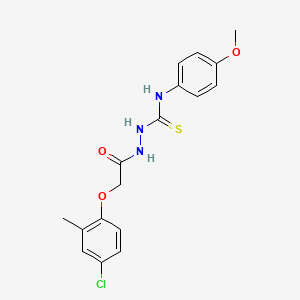
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2450447.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2450452.png)
